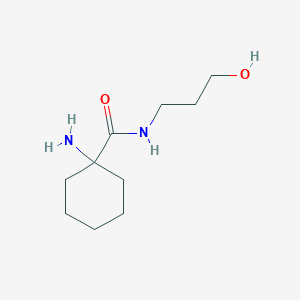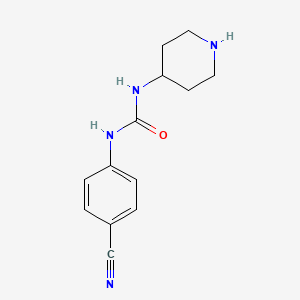
1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by scientists at the University of Queensland in Australia and has since been the subject of extensive research due to its potential applications in cancer treatment.
Wirkmechanismus
1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid works by selectively inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to a reduction in the production of ribosomes, which are essential for cell growth and proliferation. As a result, cancer cells that are dependent on high levels of ribosome biogenesis are particularly sensitive to 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid has also been shown to have other effects on cellular processes. It has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. It has also been shown to modulate the DNA damage response and alter the expression of genes involved in DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid is its potency and selectivity for RNA polymerase I transcription. This makes it a useful tool for studying the role of ribosome biogenesis in cancer and other diseases. However, its mechanism of action is complex and involves multiple pathways, which can make it difficult to interpret experimental results. Additionally, its toxicity and potential side effects may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid. One area of interest is in combination therapy, where 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid is used in combination with other drugs to enhance its anti-tumor activity. Another area of interest is in the development of biomarkers to predict response to 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid, which could help identify patients who are most likely to benefit from treatment. Finally, further research is needed to fully understand the complex mechanisms of action of 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid and its potential applications in cancer and other diseases.
Synthesemethoden
The synthesis of 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid involves several steps, including the reaction of cyclopropylamine with ethyl 2-bromoacetate to form the corresponding ester. This is then reacted with sodium hydride and 2-oxazolecarboxylic acid to form the desired product.
Wissenschaftliche Forschungsanwendungen
1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid has been shown to have potent anti-tumor activity in preclinical studies, particularly against cancers that are driven by overactive nucleolar stress pathways. It has been shown to be effective against a range of cancers, including breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(10-6-11(19-14-10)8-3-4-8)15-5-1-2-9(7-15)13(17)18/h6,8-9H,1-5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVZFZZGPLPNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid](/img/structure/B7541176.png)
![3-amino-N-[3-(2-methylpropoxy)propyl]propanamide](/img/structure/B7541181.png)


![1-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541220.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B7541226.png)
![1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541237.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541245.png)
![1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541249.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541254.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)
![1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)
